molecular formula C6H3FN2O2S B2721762 5-Cyanopyridine-2-sulfonyl fluoride CAS No. 1934652-54-6

5-Cyanopyridine-2-sulfonyl fluoride

Cat. No.: B2721762
CAS No.: 1934652-54-6
M. Wt: 186.16
InChI Key: BRZNLTDLGANTTI-UHFFFAOYSA-N
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Description

5-Cyanopyridine-2-sulfonyl fluoride (CAS 1934652-54-6) is a heteroaromatic sulfonyl fluoride building block of high value in synthetic and chemical biology research. This compound features the sulfonyl fluoride (-SO2F) group, which is a privileged motif in the emerging field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . SuFEx reactions are powerful for constructing complex molecules and polymers due to their high selectivity and reliability under mild conditions, making this compound an essential reagent for developing new chemical probes and materials . Its primary research application is as a versatile intermediate in medicinal chemistry and drug discovery, particularly for creating covalent enzyme inhibitors and activity-based protein profiling (ABPP) reagents . The electron-withdrawing nitrile group on the pyridine ring fine-tunes the electrophilicity of the sulfur center and offers a synthetic handle for further functionalization. The sulfonyl fluoride moiety reacts selectively with serine, threonine, and tyrosine residues in protein active sites, or with phenolic and silyl ether groups in synthetic applications, often facilitated by basic catalysts . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. All technical information must be reviewed by a qualified chemist prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyanopyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-5(3-8)4-9-6/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZNLTDLGANTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Cyanopyridine 2 Sulfonyl Fluoride and Analogous Pyridinesulfonyl Fluorides

Strategies for the Construction of Pyridine-2-sulfonyl Fluoride (B91410) Core

Direct Sulfonyl Fluoride Introduction on Pyridine (B92270) Precursors

Direct fluorosulfonylation methods offer an efficient pathway to the target compounds by forming the C-S and S-F bonds in a streamlined manner. These strategies often employ catalytic systems to activate the pyridine precursor and a suitable source for the SO2F moiety.

Transition-metal catalysis is a cornerstone for the direct formation of aryl sulfonyl fluorides. nih.gov Palladium- and copper-based systems are particularly prominent in this area.

One-pot palladium-catalyzed methods have been developed for the synthesis of pyridyl sulfonyl fluorides from the corresponding aryl bromides. rsc.org This process typically involves the reaction of a pyridyl bromide with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a sulfinate intermediate. nih.govrsc.org This intermediate is then subjected to oxidation and fluorination using an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to yield the final sulfonyl fluoride product. rsc.org The choice of palladium catalyst and ligands, such as PdCl2(AmPhos)2, is crucial for the reaction's success. rsc.org

Copper-catalyzed approaches often utilize aryl diazonium salts as the starting material. nih.gov In a representative mechanism, a Cu(I) species reduces the diazonium salt to generate an aryl radical. This radical then reacts with an SO2 equivalent like DABSO to form an aryl sulfonyl radical, which is subsequently trapped to form the sulfonyl fluoride. nih.gov The electronic properties of the pyridine ring can influence the reaction pathway. researchgate.net

Table 1: Overview of Metal-Catalyzed Fluorosulfonylation

Catalyst System Starting Material SO₂ Source Fluorinating Agent Key Features
PdCl₂(AmPhos)₂ / dicyclohexylmethylamine Pyridyl Bromide DABSO NFSI One-pot procedure from readily available bromides. rsc.org

Radical-based methods have emerged as powerful tools for constructing C-S bonds, offering alternative pathways that are often complementary to metal-catalyzed reactions. nih.gov These approaches typically involve the generation of a sulfonyl radical which then engages with the pyridine substrate.

Photoredox catalysis can be employed to generate sulfonyl radicals from suitable precursors. For instance, fluorosulfuryl radicals can be generated and utilized to access alkenyl sulfonyl fluorides. nih.gov Another strategy involves the use of pyridinium-based fluorosulfonamide reagents, which can be activated under photoredox conditions to facilitate radical fluorosulfonamidation of various alkenes and (hetero)arenes. chemrxiv.orgchemrxiv.org These methods are valued for their mild reaction conditions and operational simplicity. acs.org

The radical addition of pyridine-SF4 chlorides to alkynes or alkenes has also been reported as a method to synthesize pyridine tetrafluoro-λ6-sulfane derivatives, which are related hypervalent sulfur compounds. rsc.org The stability of these pyridine-based compounds contrasts with their phenyl-SF4 analogs, expanding their utility. rsc.org

Table 2: Radical-Mediated Synthesis Approaches

Method Radical Precursor Initiation Substrate Type Product Type
Photoredox Catalysis Aryl Diazonium Salts / DABSO Visible Light (Hetero)arenes (Hetero)aryl Sulfonyl Fluorides nih.gov
Photoredox Catalysis Pyridinium-based fluorosulfonamide reagents Visible Light Alkenes, (Hetero)arenes Functionalized Sulfamoyl Fluorides chemrxiv.orgchemrxiv.org

Electrochemical synthesis offers an environmentally benign and oxidant-free alternative for preparing sulfonyl fluorides. acs.orgnih.gov This technique typically involves the anodic oxidation of thiols or disulfides in the presence of a fluoride source. acs.orgacs.org

In a typical setup, a heteroaryl thiol, such as a mercaptopyrimidine, is oxidized at a graphite (B72142) anode in a biphasic reaction mixture (e.g., CH3CN/HCl) with potassium fluoride (KF) as the fluoride source. acs.org The presence of pyridine in the reaction mixture has been found to be beneficial, potentially acting as a phase transfer catalyst or an electron mediator. acs.org This method avoids the need for stoichiometric chemical oxidants and utilizes readily available starting materials, making it an attractive green chemistry approach. nih.govacs.org The process is believed to involve radical intermediates. acs.orgacs.org

Table 3: Electrochemical Synthesis of Sulfonyl Fluorides

Starting Material Electrodes (Anode/Cathode) Fluoride Source Key Additive Noteworthy Feature

Functional Group Interconversions Towards Sulfonyl Fluoride

An alternative to direct fluorosulfonylation is the conversion of a pre-existing sulfur-containing functional group on the pyridine ring into a sulfonyl fluoride. This approach is particularly useful when the starting material with the desired sulfur functionality is readily accessible.

A practical and highly chemoselective method exists for the synthesis of sulfonyl fluorides from the corresponding sulfonamides. d-nb.inforesearchgate.net This one-pot procedure involves the activation of the sulfonamide with a pyrylium (B1242799) salt, such as Pyry-BF4, in the presence of magnesium chloride (MgCl2). d-nb.infompg.de This activation step generates a sulfonyl chloride intermediate in situ. Subsequent treatment with a fluoride source, typically potassium fluoride (KF), leads to a halogen exchange, yielding the more stable sulfonyl fluoride. researchgate.netmpg.de

This method is noted for its mild conditions and high functional group tolerance, allowing for the late-stage modification of complex and densely functionalized molecules. researchgate.net For instance, sulfonamides embedded within bioactive molecules can be smoothly converted to their corresponding sulfonyl fluorides in good yields. d-nb.info

Table 4: Synthesis of Sulfonyl Fluorides from Sulfonamides

Activation Reagent Co-reagent Fluoride Source Solvent Temperature Key Advantage
Transformation from Sulfonyl Halides (beyond fluoride)

A primary and well-established route to arylsulfonyl fluorides is through the halogen exchange of the more commonly synthesized but less stable arylsulfonyl chlorides. nih.govrsc.org This transformation is advantageous due to the increased stability and unique reactivity of the sulfonyl fluoride group, which is more resistant to hydrolysis and serves as a key functional group in "click chemistry." researchgate.netnih.gov

The conversion is typically achieved by treating the sulfonyl chloride with a fluoride salt. Reagents such as potassium bifluoride (KHF₂) or a combination of potassium fluoride and a crown ether like 18-crown-6 (B118740) are effective for this purpose. nih.govrsc.org A notable method involves the initial oxidation of heteroaromatic thiols using aqueous sodium hypochlorite (B82951) to generate the corresponding sulfonyl chloride in situ. This reactive intermediate is then immediately treated with KHF₂ to yield the final heteroaryl sulfonyl fluoride. mdpi.comresearchgate.net This two-step, one-pot procedure avoids the isolation of the often-unstable sulfonyl chloride intermediate.

Preparation from Sulfinic Acid Derivatives

An elegant and modern approach to sulfonyl fluorides involves the use of sulfinic acid derivatives as precursors. A prominent method is a one-pot, palladium-catalyzed reaction starting from aryl or heteroaryl bromides. nih.govrsc.org In this process, the aryl bromide undergoes a palladium-catalyzed sulfonylation using a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form an intermediate aryl sulfinate. nih.govmdpi.com This sulfinate is not isolated but is directly treated in situ with an electrophilic fluorinating agent, most commonly N-Fluorobenzenesulfonimide (NFSI), to afford the desired sulfonyl fluoride. nih.govrsc.org This strategy is valued for its operational simplicity and tolerance of various functional groups. The direct use of pre-formed sodium arylsulfinates as starting materials under similar fluorinating conditions is also an effective route. mdpi.comnih.gov

Starting MaterialKey ReagentsProductTypical YieldReference
Aryl/Heteroaryl Bromide1. PdCl₂(AmPhos)₂, DABSO, Et₃N 2. NFSIAryl/Heteroaryl Sulfonyl FluorideGood to Excellent nih.govrsc.org
Sodium ArylsulfinateElectrophilic Fluorinating Agent (e.g., Selectfluor)Aryl Sulfonyl FluorideGood mdpi.com
Sulfonic Acid / SaltThionyl Fluoride or Xtalfluor-E®Aryl/Alkyl Sulfonyl Fluoride41-99% nih.govrsc.org
Routes from Thiols and Disulfides

Thiols and disulfides serve as readily available starting materials for the synthesis of sulfonyl fluorides through oxidative fluorination pathways. One straightforward, albeit indirect, method involves the oxidation of a heteroaromatic thiol with an oxidizing agent like aqueous sodium hypochlorite. mdpi.comresearchgate.net This reaction forms the sulfonyl chloride, which is subsequently converted to the sulfonyl fluoride via halogen exchange as previously described.

More direct methods have also been developed. Disulfides can be treated with a reagent that acts as both an oxidant and an electrophilic fluorine source, such as Selectfluor, to produce sulfonyl fluorides in good yields, particularly for electron-rich substrates. mdpi.com A greener and milder alternative is the electrochemical oxidative coupling of thiols or disulfides. nih.govnih.gov This method uses potassium fluoride (KF) as an inexpensive and safe fluoride source, avoiding the need for harsh chemical oxidants and proceeding under mild conditions with a broad substrate scope. nih.govnih.gov

Starting MaterialMethodKey ReagentsYieldReference
Heteroaryl ThiolTwo-step, one-pot1. aq. NaOCl 2. KHF₂Good mdpi.comresearchgate.net
DisulfideDirect Oxidative FluorinationSelectfluor, MeCN/H₂OGood to Excellent mdpi.com
Thiol or DisulfideElectrochemical CouplingKF, MeCN/H₂O19-99% nih.govnih.gov

Introduction of the Cyano Group at the 5-Position

The installation of a nitrile group onto a pyridine ring is a crucial transformation for accessing cyanopyridine derivatives. Several strategies exist, each with distinct mechanisms and applications.

C-H Functionalization Strategies for Cyanation

Direct C-H cyanation represents the most atom-economical approach to installing a nitrile group, as it avoids the need for pre-functionalized starting materials like halogenated pyridines. However, the direct cyanation of pyridine C-H bonds is a challenging transformation. acs.org Significant progress has been made using transition-metal catalysis. For example, rhodium-catalyzed reactions have been developed for the cyanation of C-H bonds in arenes that are directed by a chelating group, which can include a pyridine ring. acs.org Other approaches may involve photoredox catalysis to generate radical intermediates that facilitate the C-H functionalization process on pyridine-like heterocycles. researchgate.netmdpi.com

Cross-Coupling Reactions for Nitrile Installation

Transition metal-catalyzed cross-coupling reactions are a powerful and versatile tool for forming carbon-carbon bonds, including the C-CN bond. The Rosenmund-von Braun reaction, a classic method, uses a copper catalyst to facilitate the cyanation of aryl halides. beilstein-journals.org Modern variations have expanded the scope and efficiency of this transformation.

Palladium-catalyzed cross-coupling reactions are now more commonly employed. These methods typically couple an aryl or heteroaryl halide (e.g., 5-bromopyridine) or pseudohalide (e.g., mesylate or tosylate) with a cyanide source. orgsyn.org A variety of palladium catalysts and ligands can be used, and common cyanide sources include potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which are less acutely toxic than simple alkali metal cyanides. orgsyn.org

Reaction NameCatalystPyridine SubstrateCyanide SourceReference
Rosenmund-von BraunCopper (e.g., CuI, CuCN)Aryl/Heteroaryl HalideCuCN, KCN, NaCN beilstein-journals.org
Palladium-Catalyzed CyanationPalladium Complex (e.g., Pd(PPh₃)₄)Aryl/Heteroaryl Halide or MesylateK₄[Fe(CN)₆], Zn(CN)₂ orgsyn.org

Nucleophilic Aromatic Substitution with Cyanide Sources

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. researchgate.net For SₙAr to occur, the pyridine ring must be activated by the ring nitrogen and possess a good leaving group (such as a halide) at an activated position (typically the 2-, 4-, or 6-position). researchgate.netresearchgate.net

In this reaction, a nucleophilic cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), attacks the carbon atom bearing the leaving group, which is subsequently displaced. researchgate.net The electron-deficient nature of the pyridine ring stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the substitution. This method provides a direct and often high-yielding route to cyanopyridines from readily available halopyridines. More recent developments include photoredox-catalyzed SₙAr reactions that can proceed under mild conditions. acs.orgnsf.gov

Convergent and Divergent Synthetic Approaches for 5-Cyanopyridine-2-sulfonyl Fluoride

The synthesis of this compound, a bifunctional molecule, can be achieved through various strategic approaches. A direct, linear synthesis has been reported involving the oxidative chlorination of 6-(benzylthio)picolinonitrile (B8625945). This reaction utilizes sodium hypochlorite (NaOCl) in the presence of sulfuric acid and potassium bifluoride, yielding the target compound as a colorless oil. This method represents a targeted approach to obtaining the specific molecule.

In contrast to direct synthesis, divergent strategies offer a powerful platform for generating chemical diversity from a common starting point. The concept of "Diversity Oriented Clicking" (DOC) exemplifies this approach, utilizing connective hubs like 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs). nih.gov While not specific to this compound, this methodology showcases how a core structure containing a sulfonyl fluoride can be divergently elaborated through various click-cycloaddition processes. nih.gov This creates a library of diverse, functional molecules from a single, highly functionalized intermediate. nih.gov Such an approach is invaluable in medicinal chemistry and materials science for rapidly exploring structure-activity relationships. The pendant sulfonyl fluoride group in these structures is available for late-stage modification via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, further expanding the accessible chemical space. nih.gov

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of a polysubstituted heterocycle like this compound presents significant challenges in controlling both chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of substitution).

The pyridine ring itself, substituted with both an electron-withdrawing cyano group and a sulfonyl fluoride group, has distinct electronic properties that influence reactivity. The sulfonyl fluoride group deactivates the pyridine ring towards electrophilic aromatic substitution, directing potential reactions to the meta-positions (3- and 5-).

A key strategy for achieving selectivity involves the careful choice of precursors and reaction sequences. For instance, the synthesis starting from 6-(benzylthio)picolinonitrile ensures the correct regiochemistry by building the substitution pattern into the starting material. Another advanced strategy for achieving chemoselectivity in analogous systems involves exploiting the differential reactivity of various functional groups. For example, in Suzuki coupling reactions on polysubstituted pyridines, the reactivity order has been established as -Br > -OSO2F > -Cl. researchgate.net This predictable reactivity allows for the stepwise and selective functionalization of a molecule containing multiple potential coupling sites. researchgate.net

Furthermore, the stability of intermediates is crucial. The presence of strong electron-withdrawing groups, such as a cyano or nitro group, can stabilize hypervalent sulfur intermediates like pyridine-SF4Cl, which are precursors in some synthetic routes to related compounds. informahealthcare.com This stabilization can prevent decomposition and improve the efficiency of subsequent fluorine-chlorine exchange reactions. informahealthcare.com

Green Chemistry and Sustainable Synthetic Protocols for Pyridinesulfonyl Fluorides

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. For the synthesis of pyridinesulfonyl fluorides and their precursors, several "green" approaches have been explored.

A significant advancement is the use of electrochemical methods. An electrochemical oxidative coupling of thiols and potassium fluoride (KF) has been developed to produce sulfonyl fluorides. tue.nlnih.gov This method is advantageous as it avoids the use of stoichiometric chemical oxidants, relies on readily available and safe KF as the fluoride source, and can be performed under mild conditions. nih.gov This process has been successfully implemented in a continuous-flow reactor, which significantly reduces reaction times from hours in a batch process to mere minutes in flow, demonstrating a key principle of green engineering. tue.nl

Another green strategy focuses on the synthesis of precursors like pyridinesulfonyl chlorides. A patented method for producing 3-pyridinesulfonyl chloride utilizes a diazo-reaction from 3-aminopyridine (B143674) under mild conditions, avoiding harsh acylating reagents like phosphorus oxychloride. google.com This approach not only represents a greener alternative but also improves product yield and reduces production costs. google.com

The conversion of sulfonic acids or their salts directly to sulfonyl fluorides also represents a more sustainable and efficient pathway, reducing the number of synthetic steps. nih.gov Methods utilizing thionyl fluoride (SOF2) or solid, bench-stable deoxyfluorinating reagents like Xtalfluor-E® have been developed to achieve this transformation under mild conditions, improving upon traditional two-step processes that require the formation of unstable sulfonyl chloride intermediates. nih.gov

Scalability of Synthetic Methods for Research Applications

For a compound to be useful in research, its synthesis must be scalable to produce sufficient quantities (typically gram-scale) efficiently and safely. Several factors influence the scalability of the synthetic routes to this compound and its analogs.

The conversion of a pyridinesulfonyl chloride precursor to the corresponding sulfonyl fluoride via fluoride exchange with a salt like potassium fluoride or potassium bifluoride is a common and generally scalable reaction. rsc.orgacs.org However, the stability of the sulfonyl chloride intermediate is a major concern. Pyridine-2-sulfonyl chloride, for instance, is known to be sensitive to moisture, which can complicate handling and storage on a larger scale. chemicalbook.com

Methods that improve the workup and purification process are critical for scalability. For example, a process for making 2-chloropyridine-3-sulfonyl chloride from its corresponding diazonium salt was developed to allow the product to precipitate directly from the reaction mixture. googleapis.com This avoids difficult solvent extractions and minimizes hydrolysis of the product, making the process more attractive for large-scale operation. googleapis.com

The direct synthesis of 6-cyanopyridine-2-sulfonyl fluoride with a reported yield of 55% after flash chromatography is a viable method for research-scale production. For larger, industrial-scale synthesis, the use of continuous flow reactors is often proposed to enhance efficiency, safety, and scalability. tue.nl Electrochemical methods performed in flow are particularly well-suited for scaling up, offering precise control over reaction parameters and improved safety profiles compared to large-scale batch reactions. tue.nl

Table of Synthetic Approaches for Pyridinesulfonyl Fluorides

Approach Starting Material(s) Key Reagents/Conditions Product Type Key Features Citations
Oxidative Chlorination 6-(benzylthio)picolinonitrile NaOCl, H₂SO₄, KHF₂ This compound Direct, targeted synthesis
Halogen Exchange Pyridinesulfonyl Chloride KHF₂ or KF Pyridinesulfonyl Fluoride Common final step, precursor stability is key rsc.orgacs.org
Electrochemical Coupling Thiol/Disulfide, KF Electricity (anodic oxidation) Sulfonyl Fluoride Green, avoids chemical oxidants, suitable for flow tue.nlnih.gov
From Sulfonic Acids Sulfonic Acid / Salt SOF₂, Xtalfluor-E® Sulfonyl Fluoride Direct, avoids unstable intermediates nih.gov
From Amines (via Diazonium) Aminopyridine NaNO₂, SO₂/CuCl or Thionyl Chloride/Water Pyridinesulfonyl Chloride Precursor synthesis, improved workups enhance scalability google.comgoogleapis.com

| Diversity Oriented Clicking | Alkynyl-Sulfonyl Fluoride Hub | Various dipoles and dienes | Library of diverse heterocyclic sulfonyl fluorides | Divergent synthesis for creating chemical libraries | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 5 Cyanopyridine 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity

SuFEx is a class of chemical reactions that involves the exchange of a fluoride atom from a hexavalent sulfur center, typically a sulfonyl fluoride (-SO₂F), with a nucleophile. chemrxiv.orgsigmaaldrich.com These reactions are prized for their high efficiency, broad scope, and the remarkable stability of the sulfonyl fluoride group, which is generally resistant to hydrolysis and reduction, yet reactive under specific, often catalyzed, conditions. sigmaaldrich.com The reactivity of 5-Cyanopyridine-2-sulfonyl fluoride is governed by the electrophilic nature of the sulfur atom in the -SO₂F group, which is significantly influenced by the electronic properties of the cyanopyridine ring.

The core of SuFEx reactivity lies in the nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl fluoride moiety. This process leads to the displacement of the fluoride anion and the formation of a new bond between the sulfur and the nucleophile. The general mechanism proceeds via a trigonal bipyramidal intermediate or transition state. Sulfonyl fluorides can react with a wide range of nucleophiles, including those centered on oxygen, nitrogen, sulfur, and carbon. sigmaaldrich.com

This compound is expected to react with various oxygen nucleophiles, such as alcohols and phenols, to yield the corresponding sulfonate esters. These reactions are typically facilitated by a base, which deprotonates the nucleophile to increase its reactivity. For instance, phenols react with sulfonyl fluorides in the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or through catalysis with N-heterocyclic carbenes (NHCs). d-nb.infochemrxiv.org While direct experimental data for this compound is limited, the reaction of other aryl sulfonyl fluorides with phenols and alcohols is well-documented, providing a strong basis for its expected reactivity. chemrxiv.org The reaction with alcohols can sometimes be more challenging and may require modified conditions, such as a change in solvent and a higher ratio of the alcohol reactant. chemrxiv.org

Table 1: Representative Reactions of Sulfonyl Fluorides with Oxygen Nucleophiles

Sulfonyl Fluoride Reactant Oxygen Nucleophile Product Type Catalyst/Conditions Source
Aryl Sulfonyl Fluoride Phenol (B47542) Aryl Sulfonate Ester NHC, DBU, CH₃CN, rt chemrxiv.org
Aryl Sulfonyl Fluoride Primary/Secondary Alcohol Alkyl Sulfonate Ester NHC, DBU, CH₂Cl₂, rt chemrxiv.org

This table presents representative reactions for the class of sulfonyl fluorides to illustrate the expected reactivity of this compound.

The reaction of sulfonyl fluorides with nitrogen nucleophiles, particularly primary and secondary amines, is a robust and widely used method for the synthesis of sulfonamides. this compound is anticipated to react readily with a diverse array of amines. Studies on analogous sulfonyl fluorides show that these amidation reactions proceed efficiently, often under catalytic conditions to activate the S-F bond. chemrxiv.orgnih.gov For example, a relay catalysis system using an N-heterocyclic carbene (NHC) and 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to be effective for the reaction of various sulfonyl fluorides with both primary and secondary amines. chemrxiv.org The low nucleophilicity of anilines compared to alkylamines can present a challenge, but methods using Lewis acid catalysis or photoredox catalysis have been developed to facilitate this transformation. nih.govwur.nl

Table 2: Representative Reactions of Sulfonyl Fluorides with Nitrogen Nucleophiles

Sulfonyl Fluoride Reactant Nitrogen Nucleophile Product Type Catalyst/Conditions Source
Aryl Sulfonyl Fluoride Primary/Secondary Amine Sulfonamide NHC, HOBt, rt chemrxiv.org
Sulfonimidoyl Fluoride Aniline Sulfonimidamide Ca(NTf₂)₂, rt wur.nl

This table presents representative reactions for the class of sulfonyl fluorides to illustrate the expected reactivity of this compound.

Thiols are effective nucleophiles in SuFEx chemistry, reacting with sulfonyl fluorides to form thiosulfonates. The synthesis of various sulfonyl fluorides can be achieved through the electrochemical oxidative coupling of thiols and potassium fluoride, highlighting the fundamental reactivity between sulfur-based functional groups. nih.gov While specific studies on the reaction of this compound with thiols are not prevalent in the reviewed literature, the general reactivity pattern of sulfonyl fluorides suggests that such transformations are feasible. For example, the reaction of 2-sulfonylpyrimidines with cysteine residues in peptides proceeds rapidly at neutral pH. a2bchem.com

The reaction of sulfonyl fluorides with carbon-based nucleophiles, such as organolithium or Grignard reagents, provides a pathway to form new carbon-sulfur bonds, leading to sulfones. This transformation, however, is less common than reactions with heteroatom nucleophiles. The reactivity of pyridines with organolithium reagents is known to occur, typically at the C2 and C4 positions. wur.nl In the context of SuFEx, the reaction of iminosulfur oxydifluorides with organolithium reagents has been demonstrated to proceed selectively. While direct evidence for this compound is scarce, it is plausible that under carefully controlled conditions, it could react with strong carbon nucleophiles at the sulfonyl sulfur center.

The kinetics and thermodynamics of the SuFEx reaction of this compound are significantly modulated by the electronic effects of its constituent groups. The pyridine (B92270) nitrogen and the cyano group at the 5-position are both strongly electron-withdrawing.

This electron-withdrawing nature has a profound impact:

Increased Electrophilicity : The groups pull electron density away from the sulfonyl group, increasing the partial positive charge on the sulfur atom. This heightened electrophilicity makes the sulfur center more susceptible to nucleophilic attack, thereby accelerating the reaction rate. nih.gov Studies have shown that the reaction rate of aryl sulfonyl fluorides is significantly faster for substrates bearing electron-deficient substituents. nih.gov

Stabilization of the Transition State : The electron-withdrawing groups can help to stabilize the negative charge that develops on the sulfonyl oxygens in the trigonal bipyramidal transition state of the nucleophilic substitution reaction. This stabilization lowers the activation energy of the reaction, contributing to faster kinetics.

In comparison to a simple benzenesulfonyl fluoride, this compound is expected to be a much more reactive SuFEx partner. The position of the electron-withdrawing cyano group is also critical. Its placement at the 5-position (meta to the sulfonyl group) ensures a strong inductive and mesomeric electron-withdrawing effect, enhancing the reactivity of the 2-sulfonyl fluoride group towards nucleophilic substitution. acs.org

Catalyst Development for Modulating SuFEx Reactivity

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of click chemistry, prized for the unique balance of stability and reactivity of the sulfonyl fluoride (—SO₂F) group. nih.govmdpi.com While the S-F bond is remarkably stable, its reaction with nucleophiles can be modulated through catalysis. sigmaaldrich.com For sulfonyl fluorides in general, nucleophilic catalysts are often preferred as Lewis acids can be deactivated by the fluoride ions generated during the reaction. chemrxiv.org

Catalytic systems for the amidation of sulfonyl fluorides have been developed to enhance reaction rates and yields, particularly with challenging or sterically hindered substrates. chemrxiv.org One effective method involves the use of 1-hydroxybenzotriazole (HOBt) as a nucleophilic catalyst, often in combination with silicon additives. chemrxiv.org The proposed mechanism suggests that HOBt activates the S(VI)-F bond, facilitating the subsequent attack by an amine nucleophile to form the corresponding sulfonamide. chemrxiv.org This catalytic approach has proven to be broad in scope and has been applied to the synthesis of complex molecules. chemrxiv.org

While direct catalytic studies on this compound are not extensively documented, the principles derived from similar sulfonyl fluorides are applicable. For instance, the amidation of various aryl and alkylsulfonyl fluorides proceeds efficiently with HOBt catalysis. chemrxiv.orgchemrxiv.org Other catalysts, such as certain organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have also been explored, although their effectiveness can be limited by steric hindrance. chemrxiv.org The table below summarizes catalysts used for the SuFEx amidation of various sulfonyl fluorides, which could be applicable to the title compound.

Table 1: Catalysts for SuFEx Amidation of Sulfonyl Fluorides

Catalyst System Substrate Type Key Features
1-Hydroxybenzotriazole (HOBt) & Silicon Additives Aryl- and Alkylsulfonyl Fluorides Broad spectrum, efficient for sterically hindered substrates, low catalyst loading. chemrxiv.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Arylsulfonyl Fluorides Can be effective, but reactivity may be diminished with bulky substrates. chemrxiv.org
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Sulfonyl Fluorides (for O-sulfation) Used with activating agents like HMDS for reactions with hydroxyl groups. nih.gov

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effects of both the cyano (—CN) and sulfonyl fluoride (—SO₂F) groups. This electronic nature dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Studies

Pyridine itself is highly resistant to electrophilic aromatic substitution (SₑAr) compared to benzene, requiring harsh reaction conditions. uoanbar.edu.iqwikipedia.orguomustansiriyah.edu.iq The presence of two strong deactivating groups, the cyano and sulfonyl fluoride, at positions 5 and 2 respectively, further deactivates the ring in this compound, making SₑAr reactions extremely challenging.

Electrophilic attack, if forced, would likely occur at the C-3 or C-5 positions in a generic pyridine ring to avoid placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iquomustansiriyah.edu.iq In this specific molecule, the C-3 and C-4 positions are the most likely sites for any potential electrophilic attack, as C-2, C-5, and C-6 (the nitrogen position) are highly deactivated. However, direct experimental data on the electrophilic substitution of this compound is scarce due to this profound deactivation. Studies on related, less deactivated cyanopyridines show that substitution can occur, but often requires specific conditions or highly reactive electrophiles. researchgate.net

Nucleophilic Aromatic Substitution Pathways (beyond sulfonyl fluoride group)

The electron-deficient nature of the pyridine ring, enhanced by the —CN and —SO₂F groups, makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org In this context, groups other than the sulfonyl fluoride can act as leaving groups. While the —SO₂F group is the primary site for SuFEx chemistry, a sufficiently strong nucleophile could potentially displace the cyano group or a halogen if one were present at an activated position (ortho or para to the ring nitrogen). wikipedia.orgresearchgate.net

The direct displacement of a cyano group by a nucleophile is less common than halide displacement but has been reported for 2- and 4-cyanopyridines, particularly with strong nucleophiles like lithium amides. researchgate.net The reaction proceeds via an addition-elimination mechanism, forming an intermediate Meisenheimer complex which is stabilized by the electron-withdrawing substituents. wikipedia.orgresearchgate.net For this compound, nucleophilic attack would be favored at the C-2 and C-6 positions due to activation by the ring nitrogen. Given that the —SO₂F group is at C-2, the C-6 position would be a potential site for SₙAr if a suitable leaving group were present.

Metal-Mediated Transformations on the Pyridine Core

Metal-catalyzed cross-coupling reactions are a powerful tool for modifying pyridine rings. nih.gov While the C–SO₂F bond is generally resistant to cleavage under transition-metal catalysis, other sites on the pyridine ring can be functionalized. mdpi.com For instance, if this compound were modified to include a halogen atom, that site would be amenable to a wide range of cross-coupling reactions such as Suzuki-Miyaura, Negishi, or Buchwald-Hartwig amination. nih.gov

Furthermore, the cyano group itself can participate in metal-mediated transformations. Although less common than reactions with halides, transition-metal-free cross-coupling of cyanopyridines with organozinc reagents has been demonstrated. acs.org It is also conceivable that the nitrogen of the pyridine or the cyano group could act as a directing group in C–H activation/functionalization reactions, though this would compete with coordination at the sulfonyl fluoride group. nih.gov Research on 4-cyanopyridine (B195900) has shown it can undergo metal-free reductive coupling reactions mediated by reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), proceeding through a radical-radical cross-coupling mechanism. rsc.org

Reactivity of the Cyano Group

The cyano group (nitrile) is a versatile functional group capable of undergoing a variety of transformations.

Nitrile Hydrolysis and Derivatives

The cyano group on the this compound ring can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (pyridine-2-sulfonyl fluoride-5-carboxylic acid) or an amide (5-carbamoylpyridine-2-sulfonyl fluoride) as an intermediate. researchgate.net The strong electron-withdrawing nature of the sulfonyl fluoride group and the pyridine nitrogen would likely influence the reactivity of the cyano group towards hydrolysis.

The reaction of 2-cyanopyridines bearing electron-withdrawing groups with N-terminal cysteine residues has been shown to proceed efficiently under mild, aqueous conditions to form thiazoline (B8809763) rings. nih.gov This reactivity highlights the electrophilic nature of the nitrile carbon in such systems. While this specific reaction involves a biological nucleophile, it underscores the potential for the cyano group in this compound to react with other strong nucleophiles.

The general conditions for nitrile hydrolysis are summarized below.

Table 2: General Conditions for Nitrile Hydrolysis

Condition Reagent Product Notes
Acidic H₂SO₄ / H₂O, heat Carboxylic Acid Proceeds via an intermediate amide which is also hydrolyzed.
Basic NaOH / H₂O, heat Carboxylate Salt Reaction can often be stopped at the amide stage with careful control of conditions. The carboxylate requires an acidic workup to yield the carboxylic acid.

Reduction of the Nitrile Moiety

The nitrile group (–CN) on the this compound molecule is a key site for chemical modification, most notably through reduction to a primary amine (–CH₂NH₂) or an aldehyde (–CHO). A significant aspect of these transformations is the need for chemoselectivity, ensuring the integrity of the robust sulfonyl fluoride (–SO₂F) group.

Various reagents and conditions have been developed for the reduction of nitriles, many of which are compatible with the sulfonyl fluoride moiety due to its inherent stability. organic-chemistry.orgrsc.org For instance, the reduction of a cyano group on a cyclopropane (B1198618) ring, which also contained a sulfonyl fluoride, was successfully achieved to yield an aldehyde using Diisobutylaluminium hydride (DIBAL-H), demonstrating that the –SO₂F group remained intact under these conditions. rsc.org This highlights the orthogonal nature of these two functional groups.

Common methods applicable to the reduction of the nitrile in this compound could include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Nickel) or chemical reduction using hydrides. The choice of reagent can influence the final product. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically convert nitriles to primary amines, while milder reagents like DIBAL-H can allow for partial reduction to the aldehyde, especially at low temperatures.

Table 1: Potential Reagents for Chemoselective Nitrile Reduction

Reagent Expected Product Key Considerations
H₂ / Raney Nickel Primary Amine High pressure/temperature may be needed.
Lithium aluminum hydride (LiAlH₄) Primary Amine Highly reactive; requires anhydrous conditions.
Diisobutylaluminium hydride (DIBAL-H) Aldehyde Reaction is typically run at low temperatures (-78 °C) to stop at the intermediate imine, which is then hydrolyzed. rsc.org
Sodium borohydride (B1222165) (NaBH₄) / CoCl₂ Primary Amine A safer alternative to LiAlH₄ for some substrates.
Ammonia Borane (H₃NBH₃) Primary Amine Can reduce nitriles without a catalyst under thermal conditions and is tolerant of many functional groups. organic-chemistry.org

[2+2] Photocycloaddition Involving the Cyano Group

Photochemical reactions provide an alternative pathway for engaging the cyano group. While the nitrile C≡N triple bond can theoretically undergo cycloaddition reactions, its photochemical behavior on an aromatic ring like pyridine is complex. Irradiation of cyanopyridines in the presence of alkenes does not always lead to the expected [2+2] cycloadducts. rsc.org

For example, when 4-cyanopyridine is irradiated with 2,3-dimethylbut-2-ene, the reaction results in the substitution of the cyano group rather than the formation of a cyclic photoadduct. rsc.org The reaction mechanism and the products formed can be highly dependent on the reaction medium. Studies on the photoreactions of 4-cyanopyridine with alkenols have shown that the pathway can shift, for instance, from radical coupling and HCN elimination in acetonitrile/water to a mechanism involving electron transfer in acidic conditions. acs.org

Therefore, achieving a [2+2] photocycloaddition with the cyano group of this compound would likely require careful selection of the alkene partner, solvent, and wavelength to favor the cycloaddition pathway over competing processes like photosubstitution or electron transfer.

Multi-site Reactivity and Orthogonality of Functional Groups

This compound possesses three distinct sites for potential chemical reactions:

The Sulfonyl Fluoride (–SO₂F) group: This moiety is a highly valuable reactive handle, primarily known for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. rsc.orgresearchgate.net It can react with a wide range of nucleophiles (e.g., amines, phenols) to form sulfonamides and sulfonate esters, respectively. The SuFEx reaction is renowned for its high efficiency and chemoselectivity, often proceeding under mild conditions without disturbing other functional groups. rsc.orgresearchgate.netrsc.org

The Nitrile (–CN) group: As discussed, this group can be reduced to a primary amine or an aldehyde. rsc.org It can also be hydrolyzed to a carboxylic acid under acidic or basic conditions, or participate in cycloaddition reactions.

The Pyridine Ring: The pyridine ring is electron-deficient, particularly at positions 2, 4, and 6, due to the electronegative nitrogen atom. researchgate.net This makes the ring susceptible to nucleophilic aromatic substitution, although the existing substituents heavily influence the position and feasibility of such reactions. The pyridine nitrogen can also be quaternized or oxidized.

The key to the synthetic utility of this compound lies in the orthogonal reactivity of these groups. Orthogonality means that one functional group can be selectively manipulated with a specific set of reagents while leaving the others unaffected.

SuFEx vs. Nitrile Reduction: The sulfonyl fluoride group is generally stable to many nitrile reduction conditions, such as catalytic hydrogenation or reduction with DIBAL-H. rsc.org Conversely, the SuFEx reaction with an amine or phenol can be performed without affecting the nitrile group. rsc.org This allows for a stepwise functionalization of the molecule. For example, one could first perform a SuFEx reaction to introduce a desired R-group via a sulfonamide linkage and then reduce the nitrile to an aminomethyl group in a subsequent step.

Ring Functionalization: Functionalization of the pyridine ring itself in the presence of both a cyano and a sulfonyl fluoride group would be challenging and require carefully chosen conditions to avoid reactions at the other two sites.

This orthogonality makes this compound a valuable building block for creating complex molecules, particularly in medicinal chemistry and chemical biology where sulfonyl fluoride "warheads" are used as covalent inhibitors. rsc.org

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This is achieved through a combination of spectroscopic, kinetic, and computational methods.

Spectroscopic Analysis of Reaction Intermediates

The direct observation of short-lived reaction intermediates is a powerful tool for confirming a proposed reaction mechanism. numberanalytics.comdalalinstitute.com Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Surface-Enhanced Raman Spectroscopy (SERS) are often employed.

NMR Spectroscopy: In some cases, reaction intermediates can be observed directly by running the reaction at low temperatures to slow their decomposition. For example, in studies of amide activation with triflic anhydride (B1165640) in the presence of pyridine, various pyridinium (B92312) intermediates were successfully generated and characterized by NMR. researchgate.net This approach could potentially be used to study intermediates in reactions at the sulfonyl fluoride center of this compound.

Trapping Experiments: When an intermediate is too unstable to observe directly, it can be "trapped" by adding a reactive species that converts it into a stable, characterizable product. dalalinstitute.com For instance, the formation of carbene intermediates can be confirmed by trapping them with cyclohexene (B86901) to form a stable cyclopropane adduct. dalalinstitute.com In the context of pyridine chemistry, a trapping experiment could involve intercepting a short-lived dearomatized intermediate. rsc.org

Mass Spectrometry & SERS: Techniques like mass spectrometry can identify the mass of intermediates, as demonstrated in studies of pyridine pyrolysis. aip.org Furthermore, SERS has been used to directly observe intermediates in the ring-opening of pyridine derivatives on nanoparticle surfaces. tju.edu.cn

Kinetic Isotope Effect Studies

The Kinetic Isotope Effect (KIE) is a fundamental tool for determining the rate-limiting step of a reaction and probing the structure of its transition state. core.ac.uk This is done by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium).

For a transformation involving the nitrile group, such as its reduction, a KIE study could provide significant insight. For example, in the enzymatic reduction of a nitrile, a large primary deuterium (B1214612) KIE of 3.3 was observed for the reduction of a covalent thioimide intermediate, indicating that the transfer of a hydride from the cofactor NADPH is a rate-limiting step. nih.gov In another study on the reduction of nitriles with SmI₂-H₂O, a small KIE (kH/kD = 1.33) suggested that proton transfer to carbon is not involved in the rate-determining step. acs.org If the reduction of the nitrile on this compound were studied, the magnitude of the KIE would help elucidate whether C-H or N-H bond formation is part of the slowest step in the mechanism.

Table 2: Interpreting Kinetic Isotope Effects (KIE) in Nitrile Reduction

KIE Value (kH/kD) Interpretation Mechanistic Implication
~ 1 No primary KIE The bond to the isotope is not broken in the rate-determining step. acs.org
> 2 Primary KIE The bond to the isotope is broken in or before the rate-determining step. core.ac.uknih.gov
< 1 Inverse KIE The bonding to the isotopic atom is stiffer in the transition state than in the reactant.

Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed analysis of transition state (TS) structures, energies, and reaction pathways. Such studies provide a molecular-level picture that is often inaccessible through experiments alone.

Reactions at the Sulfonyl Center: For SuFEx-type reactions at the sulfonyl fluoride group, computational studies have elucidated the mechanism. For nucleophilic substitution at a sulfonyl center, calculations show that the reaction proceeds through a transition state with a distorted trigonal bipyramidal geometry. acs.org The high positive charge on the sulfur atom significantly stabilizes this transition state. acs.org Further studies on the base-catalyzed synthesis of sulfonamides from sulfonyl fluorides suggest that the transition state involves the amine nucleophile, the sulfonyl fluoride, and a base in a concerted interaction that lowers the activation barrier. nih.gov

Reactions of the Pyridine Ring: The generation of pyridine-boryl radicals from 4-cyanopyridine has been investigated using DFT, revealing a radical addition/C-C coupling mechanism. acs.org Such computational approaches could be applied to predict the reactivity of the pyridine ring in this compound towards radical or nucleophilic attack.

By analyzing the calculated geometries and energies of reactants, intermediates, transition states, and products, researchers can build a comprehensive understanding of why a particular reaction is favored and how its selectivity is controlled.

Compound Index

Advanced Applications of 5 Cyanopyridine 2 Sulfonyl Fluoride in Organic Synthesis

Use as a Versatile Building Block in Complex Molecule Synthesis

5-Cyanopyridine-2-sulfonyl fluoride (B91410) serves as a valuable building block for the synthesis of complex organic molecules, finding applications in medicinal chemistry and materials science. sioc-journal.cn Its utility stems from the distinct reactivity of its two primary functional groups: the sulfonyl fluoride and the cyano-pyridine.

Diversification of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a key feature of 5-Cyanopyridine-2-sulfonyl fluoride, offering a unique balance of stability and reactivity. rsc.orgnih.gov It is notably more stable to hydrolysis than its sulfonyl chloride counterpart, yet it can readily react with a variety of nucleophiles under specific conditions. This allows for the controlled introduction of a sulfonyl group, which can then be further functionalized.

The reactivity of the sulfonyl fluoride moiety is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction in recent years. researchgate.net This "click chemistry" approach allows for the efficient and reliable formation of strong covalent bonds. researchgate.net The sulfonyl fluoride can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. This versatility enables the construction of a diverse library of compounds from a single starting material. nih.gov

Recent research has focused on expanding the scope of sulfonyl fluoride reactivity. For instance, methods have been developed for the radical fluorosulfonylation of alkenes, providing access to a range of β-alkynyl-fluorosulfonylalkanes. These products can be further diversified using SuFEx chemistry. nih.gov

Table 1: Examples of Sulfonyl Fluoride Diversification

NucleophileProduct
Amine (R-NH₂)Sulfonamide (R-NH-SO₂-Py-CN)
Alcohol (R-OH)Sulfonate Ester (R-O-SO₂-Py-CN)
Thiol (R-SH)Thioester (R-S-SO₂-Py-CN)

Transformations Involving the Cyano-Pyridine Scaffold

The cyano-pyridine portion of the molecule also offers numerous opportunities for chemical modification. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The pyridine (B92270) ring itself can undergo various transformations, including nucleophilic aromatic substitution (SNAr) reactions. acs.orgmdpi.com

The electron-withdrawing nature of both the cyano and sulfonyl fluoride groups activates the pyridine ring towards nucleophilic attack. This allows for the displacement of other leaving groups on the ring or, in some cases, direct C-H functionalization. For example, the synthesis of 3-cyano-2-fluoropyridines has been achieved through nucleophilic substitution of a leaving group at the 2-position. researchgate.net

The combination of a reactive sulfonyl fluoride and a modifiable cyano-pyridine scaffold makes this compound a powerful building block for generating molecular diversity in the synthesis of complex targets.

Role in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. rsc.orgnih.gov This approach allows for the rapid generation of analogs with improved properties without the need to re-synthesize the entire molecule from scratch. nih.gov this compound is well-suited for LSF due to the predictable and selective reactivity of its sulfonyl fluoride group. nih.gov

Site-Selective Derivatization of Pre-existing Molecules

The sulfonyl fluoride moiety can be selectively introduced into molecules containing nucleophilic functional groups like amines and phenols. This allows for the site-selective derivatization of complex molecules, enabling the exploration of structure-activity relationships (SAR). The ability to target specific residues in proteins has made sulfonyl fluorides valuable tools in chemical biology for developing covalent inhibitors. nih.govnih.gov

The reactivity of sulfonyl fluorides can be tuned by the electronic properties of the aromatic ring to which they are attached. nih.gov This allows for a degree of control over the conditions required for the reaction, which is crucial when working with sensitive substrates.

Enhancement of Molecular Complexity

By introducing the this compound moiety into a molecule, its complexity is significantly increased. This not only provides a handle for further diversification through the reactions described in section 4.1, but the pyridine and cyano groups themselves can introduce new interactions with biological targets. The pyridine ring can participate in pi-stacking and hydrogen bonding, while the cyano group can act as a hydrogen bond acceptor.

The tandem C-H fluorination and nucleophilic aromatic substitution of pyridines is a powerful method for late-stage functionalization. acs.org This approach allows for the introduction of a wide range of functional groups at the position alpha to the nitrogen atom. acs.org

Catalytic Applications and Ligand Development

The unique properties of the sulfonyl fluoride group have also led to its use in the development of new catalytic systems and ligands. While direct catalytic applications of this compound itself are not widely reported, the principles of sulfonyl fluoride chemistry are being applied in this area.

The activation of sulfonyl fluorides can be achieved through base catalysis, with amines and fluoride anions being effective catalysts for SuFEx reactions. nih.gov This has led to the development of catalytic methods for the synthesis of sulfonyl fluorides and their derivatives. nih.govresearchgate.net For example, copper-catalyzed fluorosulfurylation of aryl diazonium salts has been reported. nih.gov

Furthermore, the sulfonyl fluoride moiety is being incorporated into ligands for transition metal catalysis. The strong electron-withdrawing nature of the sulfonyl fluoride can influence the electronic properties of the ligand and, consequently, the reactivity and selectivity of the metal center. While specific examples utilizing the this compound scaffold in ligand design are still emerging, the broader field of sulfonyl fluoride-containing ligands is an active area of research.

Development of Novel Reaction Methodologies

The development of novel reaction methodologies is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures with greater efficiency and selectivity. While comprehensive studies detailing the use of This compound in the development of new synthetic methods are not extensively documented, its structural features suggest its potential as a valuable reagent.

The presence of the electron-withdrawing cyano group on the pyridine ring is anticipated to enhance the electrophilicity of the sulfonyl fluoride moiety. This heightened reactivity could be harnessed in the development of novel catalytic processes. For instance, its use in catalytic amidation reactions could provide a pathway to a diverse range of sulfonamides, which are prevalent in medicinal chemistry. Research in the broader field of sulfonyl fluorides has demonstrated the viability of catalytic systems for such transformations, often employing transition metal or organocatalysts to facilitate the reaction under mild conditions. However, specific examples and optimized conditions for This compound are yet to be reported.

Furthermore, the pyridine nitrogen atom offers a potential site for coordination to a metal center, which could be exploited in the design of novel catalytic cycles. This coordination could modulate the reactivity of the sulfonyl fluoride group or direct reactions to specific sites on a substrate. The development of such methodologies would represent a significant advancement in the application of pyridine-containing sulfonyl fluorides.

Stereoselective Transformations involving this compound

Stereoselective transformations are critical for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. The application of This compound in stereoselective reactions is an area of significant potential, though currently underexplored.

The development of stereoselective reactions involving this compound could proceed via several conceptual pathways. One approach would involve the use of a chiral catalyst to control the stereochemical outcome of a reaction where This compound acts as a reagent. For example, in a catalytic asymmetric synthesis, a chiral ligand-metal complex could bind to the pyridine nitrogen or the cyano group, creating a chiral environment that would favor the formation of one enantiomer or diastereomer over the other.

Another avenue for stereoselective transformations would be to utilize a chiral derivative of This compound itself. By introducing a chiral auxiliary onto the pyridine ring or by employing a chiral precursor in its synthesis, a stereochemically defined reagent could be prepared. This chiral reagent could then participate in reactions to transfer its stereochemical information to a prochiral substrate.

While these strategies are well-established in the broader context of asymmetric synthesis, their specific application to This compound has not been detailed in the available literature. Further research is required to explore and realize the potential of this compound in the realm of stereoselective transformations. The table below outlines hypothetical reaction parameters that could be investigated in future studies.

Reaction Type Catalyst/Reagent Potential Chiral Induction Method Target Product
Asymmetric AmidationChiral Lewis Acid or BaseCatalyst-controlled stereoselectionChiral Sulfonamides
Asymmetric Michael AdditionOrganocatalystEnantioselective conjugate additionChiral Adducts
Diastereoselective ReactionChiral SubstrateSubstrate-controlled stereoselectionDiastereomerically enriched products

Table 1: Hypothetical Stereoselective Transformations Involving this compound

Interdisciplinary Research Applications of 5 Cyanopyridine 2 Sulfonyl Fluoride

Chemical Biology Probes and Tagging Reagents

The tailored reactivity of 5-Cyanopyridine-2-sulfonyl fluoride (B91410) and its derivatives has positioned them as powerful reagents in chemical biology for the development of probes and tags to study protein function and interactions. rsc.org

The design of covalent probes utilizing the 5-cyanopyridine-2-sulfonyl fluoride scaffold is centered around the principle of sulfur(VI)-fluoride exchange (SuFEx) chemistry. wuxiapptec.comchemrxiv.org This reaction allows for the formation of a stable covalent bond between the sulfonyl fluoride group and nucleophilic amino acid residues within a protein's binding site. rsc.orgenamine.net The synthesis of these probes often involves the modification of a known ligand or pharmacophore with the sulfonyl fluoride "warhead." wuxiapptec.com A common synthetic route involves the conversion of a corresponding sulfonyl chloride to the more stable sulfonyl fluoride, a transformation that enhances its utility for applications in aqueous biological systems. wuxiapptec.com

The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the pyridine (B92270) ring, with the cyano group at the 5-position acting as an electron-withdrawing group. This electronic influence is a key consideration in the rational design of probes with desired reactivity profiles. The stability and selective reactivity of sulfonyl fluorides make them preferable to more reactive analogs like sulfonyl chlorides for bioconjugation and covalent drug design in aqueous environments.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological mixtures. rsc.orgnih.gov Probes derived from this compound are well-suited for ABPP due to the ability of the sulfonyl fluoride group to covalently label the active sites of various enzymes, particularly serine hydrolases. nih.gov

The general design of an ABPP probe includes a reactive group (the "warhead," in this case, sulfonyl fluoride), a linker, and a reporter tag (e.g., a fluorophore or biotin). nih.gov The probe irreversibly binds to the catalytic residues of active enzymes, allowing for their subsequent detection and identification. nih.gov For instance, fatty acyl sulfonyl fluorides have been developed as activity-based probes to profile fatty acid-associated proteins in living cells, covalently modifying catalytically essential serine or tyrosine residues. nih.gov While the cyanopyrrolidine warhead has been noted as a versatile platform for liganding diverse classes of proteins with reactive cysteine residues, the sulfonyl fluoride moiety offers a complementary approach for targeting other nucleophilic residues. rsc.org

A significant challenge in drug discovery is the identification and validation of the biological targets through which a small molecule exerts its effects. nih.gov Chemical probes based on the this compound scaffold are instrumental in these efforts. rsc.orgnih.gov By incorporating a "clickable" tag, such as an alkyne or azide, into the probe, researchers can use bioorthogonal chemistry to attach reporter molecules for target visualization and isolation. nih.govru.nl

This approach allows for the direct quantification of drug-target engagement in living cells. nih.gov For example, a clickable sulfonyl fluoride probe can be used to outcompete a non-covalent inhibitor, providing a quantitative measure of the inhibitor's occupancy at the target site. nih.gov Furthermore, these probes can be used to identify novel protein targets. After labeling proteins in a cell lysate or in intact cells, the probe-protein adducts can be enriched and identified using mass spectrometry-based proteomics. This methodology has been successfully employed to identify the binding sites of covalent inhibitors and to discover new protein-protein interactions. rsc.orgnih.gov The development of sulfonyl fluoride probes has been particularly impactful in the study of kinases, where they have been used to target and covalently modify conserved lysine (B10760008) residues in the ATP-binding pocket. researchgate.net

Bioconjugation, the chemical linking of two biomolecules, is a fundamental technique in biotechnology and pharmaceutical sciences. researchgate.net The controlled reactivity and stability of the sulfonyl fluoride group make it an attractive functional group for bioconjugation strategies. enamine.net Unlike more reactive electrophiles, sulfonyl fluorides exhibit greater stability in aqueous buffers, allowing for more controlled and specific conjugation reactions. enamine.net

The SuFEx reaction is a key enabler of these strategies, facilitating the covalent attachment of molecules to proteins containing accessible nucleophilic residues such as lysine, tyrosine, serine, threonine, and histidine. enamine.netnih.gov This versatility allows for the site-specific modification of proteins, enabling the creation of antibody-drug conjugates, the immobilization of enzymes, and the attachment of imaging agents. The pyridine scaffold of this compound can be further functionalized to introduce other reactive handles, enabling multi-step or orthogonal bioconjugation strategies.

Medicinal Chemistry Scaffolds

The inherent reactivity and structural features of this compound make it a valuable scaffold in medicinal chemistry for the development of targeted covalent inhibitors. wuxiapptec.com

The design of covalent modulators often begins with a known reversible binder to a target protein. wuxiapptec.com By appending a reactive electrophile, or "warhead," such as a sulfonyl fluoride, the reversible inhibitor is transformed into a covalent one. wuxiapptec.comnih.gov This strategy can lead to compounds with increased potency, prolonged duration of action, and improved selectivity. nih.gov

The this compound core provides a synthetically tractable platform for this approach. The pyridine ring can serve as a key recognition element for the target protein, while the sulfonyl fluoride group is positioned to react with a nearby nucleophilic residue. The synthesis of these covalent modulators often involves late-stage introduction of the sulfonyl fluoride moiety to avoid potential complications with its reactivity during earlier synthetic steps. wuxiapptec.com Structure-based design, aided by X-ray crystallography and computational modeling, plays a crucial role in optimizing the geometry and reactivity of the covalent modulator to ensure efficient and selective labeling of the desired target. nih.govnih.gov For instance, sulfonyl fluoride derivatives have been designed to target and covalently modify a histidine residue in the binding pocket of cereblon, a component of the E3 ubiquitin ligase complex. nih.govnih.gov Similarly, they have been incorporated into inhibitors of the epidermal growth factor receptor (EGFR) to overcome drug resistance mutations. unipr.it

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound1934652-54-6 bldpharm.comC6H3FN2O2S186.17 sigmaaldrich.comSulfonyl fluoride warhead for covalent modification. enamine.net
5-Cyanopyridine-2-sulfonyl chloride174486-12-5 fluorochem.co.ukC6H3ClN2O2S202.62More reactive than sulfonyl fluoride, prone to hydrolysis.
2-Cyanopyridine-4-sulfonyl fluoride2193061-92-4 sigmaaldrich.comC6H3FN2O2S186.17 sigmaaldrich.comIsomer of the title compound, different substitution pattern.
6-Cyanopyridine-2-sulfonyl fluoride2219375-05-8C6H3FN2O2S186.17Isomer with potential differences in reactivity and binding.

Table 2: Applications of Sulfonyl Fluoride-Based Probes

Application AreaProbe TypeTarget ResiduesResearch Goal
Activity-Based Protein Profiling (ABPP)Alkyne-functionalized sulfonyl fluorideSerine, Tyrosine nih.govProfile enzyme activity in living cells. nih.gov
Target IdentificationClickable sulfonyl fluorideLysine, Tyrosine, Histidine nih.govnih.govIdentify and validate drug targets. nih.gov
Covalent InhibitionScaffold-based sulfonyl fluorideLysine, Histidine researchgate.netnih.govDevelop potent and selective enzyme inhibitors. nih.gov
BioconjugationFunctionalized sulfonyl fluorideSerine, Threonine, Tyrosine, Lysine, Cysteine, Histidine enamine.netSite-specific modification of proteins.

Scaffold Diversity and Library Generation

The strategic use of this compound as a building block enables the generation of diverse chemical libraries, which are crucial for identifying novel bioactive compounds. Its structure allows for the introduction of various functional groups, leading to a wide array of molecular scaffolds. This diversity-oriented synthesis approach is instrumental in exploring new areas of chemical space and increasing the probability of discovering compounds with desired biological activities. bham.ac.uknih.gov

The generation of compound libraries often begins with a core scaffold, which is then systematically modified. bham.ac.uk In this context, this compound can serve as a versatile starting point. For instance, the sulfonyl fluoride group can react with a wide range of nucleophiles, such as amines and alcohols, to create sulfonamides and sulfonate esters, respectively. This allows for the attachment of various substituents, thereby expanding the structural diversity of the resulting library.

A key advantage of using this compound is the ability to perform late-stage functionalization. This means that modifications can be introduced at the final steps of a synthetic sequence, allowing for the rapid creation of a large number of analogs from a common intermediate. This approach is highly efficient for generating libraries for high-throughput screening. The nitrile group on the pyridine ring can also be transformed into other functional groups, further contributing to the scaffold diversity.

The table below illustrates the potential for scaffold diversity using this compound as a starting material.

Starting MaterialReagent/Reaction TypeResulting ScaffoldPotential for Further Diversification
This compoundAmines (various R groups)5-Cyano-N-substituted-pyridine-2-sulfonamidesThe R group can be varied extensively.
This compoundAlcohols (various R groups)5-Cyano-pyridine-2-sulfonate estersThe R group can be varied extensively.
This compoundHydrolysis of nitrile5-Carboxamido-pyridine-2-sulfonyl fluorideThe amide can be further modified.
This compoundReduction of nitrile5-(Aminomethyl)pyridine-2-sulfonyl fluorideThe amine can be acylated, alkylated, etc.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to the process of drug discovery and materials science. These studies aim to understand how the chemical structure of a compound influences its biological activity or physical properties. This compound and its derivatives are valuable tools in such investigations. nih.gov

By systematically modifying the structure of this compound and evaluating the resulting changes in activity or properties, researchers can identify key structural features responsible for the desired effects. For example, in drug discovery, SAR studies can help in designing more potent and selective inhibitors of a particular enzyme. The cyanopyridine core provides a rigid framework, while the sulfonyl fluoride and cyano groups offer sites for modification.

The following table provides examples of how modifications to the this compound scaffold can be used in SAR and SPR studies.

Modification SiteType of ModificationPotential Impact on Activity/Property
Sulfonyl fluoride groupReaction with different aminesAltered binding affinity to a biological target.
Cyano groupConversion to an amide or carboxylic acidChanges in solubility and hydrogen bonding capacity.
Pyridine ringIntroduction of additional substituentsModified electronic properties and steric hindrance.

The insights gained from SAR and SPR studies are crucial for optimizing lead compounds in drug development and for designing new materials with specific functionalities. The predictable reactivity of the sulfonyl fluoride group and the versatility of the cyanopyridine scaffold make this compound a powerful platform for such systematic investigations. nih.gov

Materials Science Applications

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the synthesis and functionalization of polymers and the development of novel functional materials.

Polymer Synthesis and Functionalization

The sulfonyl fluoride group is a key functional handle for polymer modification. cas.cn Polymers containing sulfonyl fluoride groups can be readily functionalized by reacting them with various nucleophiles. This allows for the introduction of a wide range of chemical functionalities onto the polymer backbone, thereby tuning the material's properties for specific applications. For instance, the incorporation of hydrophilic or hydrophobic groups can alter the polymer's solubility and surface properties.

One approach involves the copolymerization of a monomer containing a sulfonyl fluoride group, such as a derivative of this compound, with other monomers. The resulting copolymer can then be post-functionalized. This strategy offers a high degree of control over the final properties of the material.

Development of Functional Materials

The reactivity of the sulfonyl fluoride group can be harnessed to create functional materials with tailored properties. For example, by reacting sulfonyl fluoride-containing polymers with specific molecules, materials with applications in sensing, catalysis, or separation can be developed.

The nitrile group on the pyridine ring can also play a role in the material's properties. For instance, it can participate in cross-linking reactions, leading to the formation of robust and stable polymer networks. researchgate.net The thermal crosslinking of nitrile-containing polymers can produce materials with enhanced thermal stability. researchgate.net

Bio-orthogonal Chemistry and Click Reactions (SuFEx)

The concept of "click chemistry" describes a set of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. escholarship.org One of the most prominent examples of a click reaction is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which involves the reaction of a sulfonyl fluoride with a nucleophile. rhhz.netnih.gov

This compound is an excellent substrate for SuFEx reactions. rhhz.netnih.gov Its sulfonyl fluoride group exhibits a good balance of stability and reactivity, making it ideal for bio-orthogonal applications. rhhz.netpurdue.edu Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. escholarship.org

The SuFEx reaction with this compound can be used to label biomolecules, such as proteins, in a specific and efficient manner. rhhz.netmdpi.com For example, if a protein is engineered to contain a specific nucleophilic amino acid residue at a particular site, it can be selectively labeled with a molecule derived from this compound. This allows for the study of protein function, localization, and interactions within a cellular context.

The table below summarizes the key features of the SuFEx reaction involving this compound.

FeatureDescription
Reaction Type Nucleophilic substitution at the sulfur atom of the sulfonyl fluoride group.
Reactants This compound and a nucleophile (e.g., amine, alcohol, thiol).
Key Advantages High efficiency, broad functional group tolerance, and bio-orthogonality.
Applications Bioconjugation, labeling of biomolecules, and synthesis of complex molecules.

The development of SuFEx chemistry has significantly expanded the toolbox of chemical biologists, and this compound serves as a valuable reagent in this field. rhhz.netnih.govresearchgate.net

Computational and Theoretical Studies on 5 Cyanopyridine 2 Sulfonyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. For 5-Cyanopyridine-2-sulfonyl fluoride (B91410), these calculations provide a foundational understanding of its chemical behavior.

Electronic Structure Analysis

The electronic structure of 5-Cyanopyridine-2-sulfonyl fluoride is significantly influenced by the electron-withdrawing nature of both the cyano (-CN) group at the 5-position and the sulfonyl fluoride (-SO₂F) group at the 2-position of the pyridine (B92270) ring. DFT calculations, such as those performed using the B3LYP functional with a 6-31G* basis set, can model the electron density distribution across the molecule. These calculations typically reveal a significant polarization of the molecule.

The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group are regions of high electron density, making them potential sites for electrophilic attack. Conversely, the sulfur atom of the sulfonyl fluoride group and the carbon atom of the cyano group are electron-deficient and thus susceptible to nucleophilic attack. The aromatic pyridine ring itself is rendered electron-poor due to the attached functional groups.

Table 1: Illustrative Calculated Mulliken Atomic Charges for this compound

AtomIllustrative Charge (a.u.)
S+1.2
O (sulfonyl)-0.6
O (sulfonyl)-0.6
F-0.4
N (pyridine)-0.5
C (cyano)+0.1
N (cyano)-0.3

Note: These values are illustrative and would be obtained from specific DFT calculations.

Reactivity Predictions and Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of molecules. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. For an electrophile like this compound, the LUMO is of particular importance as it indicates the most likely site for nucleophilic attack.

Computational models predict that the LUMO is primarily localized on the sulfur atom of the sulfonyl fluoride group and the carbon atoms of the pyridine ring. This suggests that nucleophiles will preferentially attack the sulfur atom, leading to the displacement of the fluoride ion in a characteristic Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.gov The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Table 2: Illustrative Frontier Orbital Energies for this compound

OrbitalIllustrative Energy (eV)
HOMO-8.5
LUMO-1.2
Gap7.3

Note: These are representative values and would be determined by specific quantum chemical calculations.

Fukui indices, derived from DFT, can further refine reactivity predictions by identifying the atoms most susceptible to nucleophilic, electrophilic, or radical attack.

Mechanistic Pathways of Key Reactions

Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of mechanistic pathways. For this compound, a key reaction is its interaction with nucleophiles, particularly the SuFEx reaction. nih.gov

Theoretical modeling can elucidate the transition state structures and activation energy barriers associated with this process. For instance, the reaction with an amine nucleophile is understood to proceed via an Sₙ2-type mechanism. nih.gov DFT calculations can model the approach of the nucleophile to the sulfur atom, the formation of a pentacoordinate intermediate or transition state, and the subsequent departure of the fluoride leaving group. Such studies have shown that the presence of a base can significantly lower the activation barrier by increasing the nucleophilicity of the amine. nih.gov

Furthermore, computational methods can explore the reactivity of the sulfonyl fluoride moiety with various biological nucleophiles, such as the side chains of serine, threonine, and lysine (B10760008) residues in proteins, providing insight into its mechanism as a covalent inhibitor.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, revealing its conformational flexibility and interactions with its environment over time.

Conformation and Dynamics of the Molecule

MD simulations can explore the conformational landscape of this compound. These simulations model the movements of atoms and the rotation around single bonds, providing insights into the molecule's preferred shapes and flexibility. The planarity of the pyridine ring is a key structural feature, while the sulfonyl fluoride group can exhibit rotational freedom. Understanding the conformational dynamics is crucial as the three-dimensional shape of the molecule can influence its binding to biological targets.

Interaction with Solvents and Biological Environments

The behavior of this compound in solution is critical for its applications. MD simulations can model the solvation of the molecule in various solvents, such as water or organic solvents. osti.govnih.gov These simulations reveal the arrangement of solvent molecules around the solute and the nature of their interactions, including hydrogen bonding. For example, in aqueous solution, water molecules are expected to form hydrogen bonds with the oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group.

In a biological context, MD simulations are powerful tools for studying the interaction of this compound with proteins. mdpi.comscilit.com These simulations can predict the binding pose of the molecule within an enzyme's active site and identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. mdpi.com By simulating the covalent modification of a target protein, MD can provide a detailed picture of the inhibition mechanism at an atomic level.

Docking and Molecular Modeling Studies for Biological Targets

Molecular docking and modeling are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for identifying and optimizing potential drug candidates by simulating the interaction between a ligand, such as this compound, and its target protein.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous compounds containing the sulfonyl fluoride or cyanopyridine moiety. The reactive sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, lysine, and tyrosine. rsc.org This reactivity makes it a "warhead" for targeted covalent inhibitors. rsc.org

Molecular modeling of related cyanopyridine derivatives has been successfully employed to understand their inhibitory mechanisms against various enzymes. For instance, studies on other cyanopyridine-containing compounds have explored their potential as inhibitors of metabolic enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase (α-Gly). nih.gov In these studies, docking calculations helped to elucidate the binding modes and interactions within the active sites of these enzymes. nih.gov

For this compound, docking studies would typically involve the following steps:

Target Identification: Potential biological targets would be selected based on the known pharmacology of similar compounds or through broader screening approaches. Given the reactivity of the sulfonyl fluoride group, enzymes with nucleophilic residues in their active sites are prime candidates. For example, kinases, proteases, and amidases are classes of enzymes often targeted by covalent inhibitors. nih.govnih.gov

Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is built and optimized using computational chemistry software.

Docking Simulation: A docking program is used to predict the binding pose of this compound within the active site of the target protein. Covalent docking protocols would be specifically employed to account for the formation of a covalent bond between the sulfur atom of the sulfonyl fluoride and a nucleophilic amino acid residue of the protein. nih.gov

Analysis of Interactions: The resulting docked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and the crucial covalent bond, that stabilize the complex. This analysis provides insights into the compound's potential affinity and selectivity for the target.

Based on studies of analogous compounds, potential biological targets for this compound could include enzymes implicated in cancer and inflammatory diseases. For example, sulfonyl fluoride derivatives have been investigated as inhibitors of fatty acid amide hydrolase (FAAH) and the epidermal growth factor receptor (EGFR). nih.govnih.gov

Table 1: Potential Biological Targets and Key Interactions for this compound Based on Analogous Compound Studies

Biological Target FamilyExample TargetKey Interacting Residues (Hypothetical)Potential Therapeutic Area
Serine Hydrolases Fatty Acid Amide Hydrolase (FAAH)Serine (covalent), Lysine, TyrosinePain, Inflammation
Tyrosine Kinases Epidermal Growth Factor Receptor (EGFR)Lysine (covalent), Aspartate, PhenylalanineCancer
Cholinesterases Acetylcholinesterase (AChE)Serine (covalent), Tyrosine, TryptophanNeurodegenerative Diseases
Glycosidases α-GlycosidaseAspartic Acid, Glutamic AcidDiabetes

This table is illustrative and based on computational studies of compounds with similar functional groups. Specific interactions for this compound would require dedicated modeling studies.

Data-Driven Approaches in Chemical Discovery

The integration of data science and machine learning into chemical research has given rise to data-driven approaches for accelerated discovery. These methods leverage large datasets of chemical information to build predictive models for various properties, including reactivity, toxicity, and biological activity.

For this compound, data-driven approaches can be particularly valuable in several areas:

Reactivity Prediction: The reactivity of the sulfonyl fluoride "warhead" is a critical determinant of its efficacy and potential off-target effects. Data-driven models, trained on experimental reactivity data from a diverse set of sulfonyl fluorides, can predict the reactivity of novel compounds like this compound. arxiv.org These models often use quantum chemical features, or "quantum fingerprints," to capture the electronic properties of the reactive moiety, allowing for more accurate predictions. arxiv.org

Virtual Screening: Machine learning models can be trained on large libraries of compounds with known biological activities to identify new potential hits from virtual libraries. A model trained to recognize inhibitors of a specific kinase, for example, could be used to screen vast chemical spaces to determine if this compound or its derivatives are likely to be active.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial properties that determine the drug-likeness of a compound. Data-driven models can predict these properties for this compound based on its structure, providing an early assessment of its potential as a therapeutic agent. nih.gov

The general workflow for a data-driven approach in the context of this compound would involve:

Data Curation: Assembling a large and diverse dataset of compounds with the relevant measured property (e.g., reactivity, biological activity, toxicity).

Feature Engineering: Representing each molecule in the dataset with a set of numerical descriptors, or features. These can range from simple molecular properties (e.g., molecular weight, logP) to complex quantum mechanical descriptors.

Model Training: Using the curated dataset and engineered features to train a machine learning algorithm (e.g., random forest, neural network) to learn the relationship between the molecular features and the property of interest.

Prediction: Using the trained model to predict the property for new, uncharacterized compounds like this compound.

While specific data-driven studies on this compound are not yet prevalent in the literature, the methodologies are well-established and represent a promising avenue for future research to rapidly assess its potential and guide its development in various applications. arxiv.org

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for pyridinesulfonyl fluorides, including the 5-cyano substituted variant, is heavily influenced by the rise of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. sigmaaldrich.com This area of click chemistry leverages the unique stability and reactivity of the sulfonyl fluoride group. sigmaaldrich.comnih.gov Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a favorable balance of stability in aqueous environments and sufficient reactivity to form covalent bonds with nucleophilic amino acid residues in proteins. nih.govnih.gov This has led to their widespread adoption as "warheads" in the design of covalent inhibitors and as reactive probes for chemical biology applications. nih.govrsc.orgsigmaaldrich.com

The primary application of such compounds has been in the covalent modification of proteins, targeting residues such as serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. nih.govmdpi.com The pyridine (B92270) scaffold itself is a common motif in medicinal chemistry, and its combination with the sulfonyl fluoride group offers a powerful tool for drug discovery. The nitrile group at the 5-position can be envisioned as a modulation point for tuning electronic properties and as a handle for further synthetic elaboration.

Unexplored Reactivity and Synthetic Avenues

While the SuFEx reactivity of the sulfonyl fluoride group is a major focus, the full scope of 5-cyanopyridine-2-sulfonyl fluoride's chemical potential remains to be unlocked. Future research should delve into more nuanced aspects of its reactivity.

Unexplored Reactivity:

Dual-Site Functionalization: The simultaneous or sequential reaction of both the sulfonyl fluoride and the cyano group could lead to novel molecular architectures. For instance, the cyano group could be reduced, hydrolyzed, or participate in cycloaddition reactions, while the sulfonyl fluoride engages in SuFEx coupling.

Modulation of Reactivity: Systematic studies on how the electronic nature of the pyridine ring, influenced by the cyano group, affects the reactivity of the sulfonyl fluoride moiety are needed. This could lead to a predictable tuning of reactivity for specific biological targets.

Metal-Catalyzed Transformations: The pyridine nitrogen offers a potential coordination site for transition metals, which could enable novel catalytic transformations at or near the pyridine core, a strategy that remains largely unexplored for this specific compound.

New Synthetic Avenues:

Late-Stage Functionalization: Developing methods for the late-stage introduction of the 5-cyano-2-sulfonyl fluoride motif onto complex, biologically active scaffolds would be highly valuable. This could involve novel C-H activation or cross-coupling strategies.

Diversity-Oriented Synthesis: Using this compound as a central building block, libraries of compounds could be generated by varying the nucleophiles that react with the sulfonyl fluoride and by transforming the cyano group into a range of other functionalities.

Emerging Applications in Interdisciplinary Fields

The unique properties of this compound make it a prime candidate for application in a variety of interdisciplinary fields beyond traditional medicinal chemistry.

Chemical Biology: As a bifunctional probe, it could be used to not only label proteins but also to introduce a secondary tag or reactive handle via the cyano group. This could facilitate more complex "pull-down" experiments or activity-based protein profiling (ABPP).

Materials Science: The incorporation of this compound into polymers could create materials with unique properties. researchgate.net The sulfonyl fluoride group could be used for cross-linking or for surface modification, while the polar cyano group could influence the bulk properties of the material, such as conductivity or thermal stability. researchgate.net

Agrochemicals: The pyridine and sulfonyl-containing functional groups are prevalent in agrochemicals. Research into the biological activity of derivatives of this compound could lead to the discovery of new herbicides or pesticides.

Challenges and Opportunities in Pyridinesulfonyl Fluoride Research

While the potential is significant, several challenges must be addressed to fully realize the utility of pyridinesulfonyl fluorides like the 5-cyano derivative.

ChallengeOpportunity
Synthetic Accessibility The development of more efficient, scalable, and cost-effective syntheses for a wide range of substituted pyridinesulfonyl fluorides is crucial. nih.gov This includes improving methods for the direct introduction of the sulfonyl fluoride group.
Selectivity in Biological Systems Achieving selective labeling of a specific protein target in a complex cellular environment remains a major hurdle. The reactivity of the sulfonyl fluoride needs to be finely tuned to minimize off-target effects.
Understanding Reactivity Profiles A deeper, quantitative understanding of the factors that govern the reactivity of the sulfonyl fluoride group with different nucleophilic amino acids is needed for more rational design of covalent probes and inhibitors. mdpi.com
Bioorthogonal Chemistry Exploring the potential for the SuFEx reaction to be truly bioorthogonal, meaning it does not interfere with native biological processes, will be key to its application in living systems.

Overcoming these challenges will open up new opportunities for the rational design of next-generation chemical tools and therapeutics based on the pyridinesulfonyl fluoride scaffold.

Outlook for the Development of this compound as a Research Tool and Platform

The future for this compound as both a research tool and a platform chemical is bright. Its modular nature allows for its use in a "plug-and-play" fashion in several advanced applications.

As a Research Tool: It is poised to become a standard reagent in chemical biology for the development of covalent probes to study enzyme function and identify new drug targets. nih.govrsc.org Its bifunctionality (sulfonyl fluoride and cyano group) offers a distinct advantage over simpler sulfonyl fluoride probes.

As a Platform Chemical: this compound can serve as a versatile starting material for the synthesis of diverse chemical libraries. mdpi.com By leveraging the distinct reactivity of its two functional groups, complex molecules with tailored properties can be accessed efficiently. This is particularly relevant for high-throughput screening campaigns in drug discovery and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.